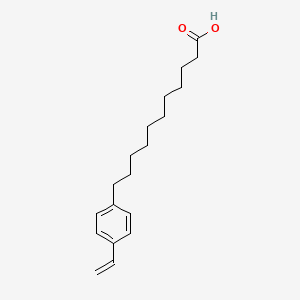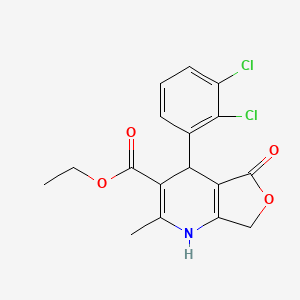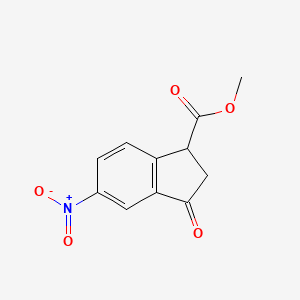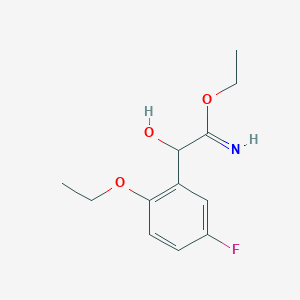
N,N,4-trideuterio-2,3-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,4-trideuterio-2,3-dimethylaniline: is a deuterated derivative of 2,3-dimethylaniline, an organic compound that belongs to the class of aromatic amines. The presence of deuterium atoms in place of hydrogen atoms can significantly alter the physical and chemical properties of the compound, making it useful in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Alkylation of Aniline: The compound can be synthesized by alkylating aniline with deuterated methyl iodide (CD3I) under basic conditions. The reaction typically involves heating aniline with CD3I in the presence of a base such as potassium carbonate.
Deuterium Exchange: Another method involves the deuterium exchange of 2,3-dimethylaniline with deuterium oxide (D2O) in the presence of a catalyst. This process replaces the hydrogen atoms with deuterium atoms.
Industrial Production Methods: The industrial production of N,N,4-trideuterio-2,3-dimethylaniline is similar to that of its non-deuterated counterpart, involving large-scale alkylation reactions with deuterated reagents. The process requires stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N,4-trideuterio-2,3-dimethylaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form deuterated derivatives of aniline.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Deuterated nitroso or nitro compounds.
Reduction: Deuterated aniline derivatives.
Substitution: Deuterated nitro, sulfonic, or halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Isotope Labeling: Used as a tracer in reaction mechanisms and kinetic studies due to the presence of deuterium atoms.
NMR Spectroscopy: Deuterium atoms provide distinct signals in NMR spectroscopy, aiding in structural elucidation.
Biology:
Metabolic Studies: Used to study metabolic pathways and enzyme mechanisms by tracking the deuterium atoms.
Medicine:
Pharmacokinetics: Helps in understanding the pharmacokinetics of drugs by replacing hydrogen with deuterium, which can alter the metabolic stability of the compound.
Industry:
Material Science: Used in the development of deuterated materials with unique properties for various industrial applications.
Wirkmechanismus
The mechanism of action of N,N,4-trideuterio-2,3-dimethylaniline involves its interaction with molecular targets through its aromatic amine group. The presence of deuterium atoms can influence the compound’s reactivity and interaction with enzymes and receptors. The pathways involved include:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes by binding to their active sites.
Receptor Binding: It can bind to specific receptors, altering their activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
N,N-dimethylaniline: The non-deuterated counterpart with similar chemical structure but different physical properties.
2,3-dimethylaniline: Another non-deuterated analog with similar reactivity but different isotopic composition.
Uniqueness:
Isotopic Labeling: The presence of deuterium atoms makes N,N,4-trideuterio-2,3-dimethylaniline unique for isotopic labeling studies.
Altered Reactivity: The deuterium atoms can alter the compound’s reactivity and stability, making it useful in specific scientific applications.
Eigenschaften
Molekularformel |
C8H11N |
|---|---|
Molekulargewicht |
124.20 g/mol |
IUPAC-Name |
N,N,4-trideuterio-2,3-dimethylaniline |
InChI |
InChI=1S/C8H11N/c1-6-4-3-5-8(9)7(6)2/h3-5H,9H2,1-2H3/i4D/hD2 |
InChI-Schlüssel |
VVAKEQGKZNKUSU-JJBFAFJOSA-N |
Isomerische SMILES |
[2H]C1=CC=C(C(=C1C)C)N([2H])[2H] |
Kanonische SMILES |
CC1=C(C(=CC=C1)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid](/img/structure/B13407271.png)
![1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13407272.png)




![N-[2-(cyanomethyl)phenyl]-N-methylcarbamodithioate](/img/structure/B13407295.png)

![2,2,2-trifluoro-N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B13407313.png)


